2-Bromo-4-(4-methylphenyl)-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(4-methylphenyl)-1-butene is an organic compound that belongs to the class of halogenated alkenes It features a bromine atom attached to the second carbon of a butene chain, with a 4-methylphenyl group attached to the fourth carbon
Mechanism of Action
Target of Action
It’s structurally similar to 2-bromo-4-methylphenyl isocyanate , which is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions . Therefore, it’s possible that 2-Bromo-4-(4-methylphenyl)-1-butene may also interact with proteins in a similar manner.
Mode of Action
Based on its structural similarity to 2-bromo-4-methylphenyl isocyanate , it might interact with proteins and other biological molecules, potentially altering their structure and function .
Biochemical Pathways
Given its potential protein interactions, it could influence a variety of biochemical pathways depending on the specific proteins it interacts with .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Any alterations in protein structure or function could potentially lead to changes in cellular processes and overall cell behavior .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, extreme temperatures or pH levels could potentially affect its stability or interactions with proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4-methylphenyl)-1-butene can be achieved through several methods. One common approach involves the bromination of 4-(4-methylphenyl)-1-butene. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. Industrial methods also focus on minimizing waste and optimizing the use of reagents .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(4-methylphenyl)-1-butene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂).
Addition Reactions: The double bond in the butene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br₂) in carbon tetrachloride (CCl₄) or hydrogen bromide (HBr) in acetic acid.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Major Products Formed
Substitution: Formation of 4-(4-methylphenyl)-1-butanol or 4-(4-methylphenyl)-1-butanenitrile.
Addition: Formation of 2,3-dibromo-4-(4-methylphenyl)-1-butene.
Oxidation: Formation of 4-(4-methylphenyl)-1-butanone.
Scientific Research Applications
2-Bromo-4-(4-methylphenyl)-1-butene is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Medicinal Chemistry: Researchers explore its potential as a building block for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Chemical Biology: It is employed in the study of biological pathways and the development of chemical probes for biological research.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: Similar in structure but with a hydroxyl group instead of the butene chain.
4-Methylpropiophenone: Contains a similar aromatic ring with a methyl group but lacks the bromine atom and butene chain.
2-Bromo-4-methylbenzaldehyde: Features a formyl group instead of the butene chain.
Uniqueness
2-Bromo-4-(4-methylphenyl)-1-butene is unique due to its combination of a bromine atom and a butene chain attached to a 4-methylphenyl group. This structure provides distinct reactivity patterns, making it valuable in specific synthetic applications where other similar compounds may not be suitable .
Properties
IUPAC Name |
1-(3-bromobut-3-enyl)-4-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-4,6-7H,2,5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMVALAAPGENLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641127 |
Source
|
Record name | 1-(3-Bromobut-3-en-1-yl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-22-8 |
Source
|
Record name | 1-(3-Bromo-3-buten-1-yl)-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731772-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromobut-3-en-1-yl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.